1-Cyclopentyl-1,2,3-benzotriazole-5-carboxylic acid
Description
Properties
IUPAC Name |
1-cyclopentylbenzotriazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c16-12(17)8-5-6-11-10(7-8)13-14-15(11)9-3-1-2-4-9/h5-7,9H,1-4H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFTXWYUOGYWVRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C3=C(C=C(C=C3)C(=O)O)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
691363-08-3 | |
| Record name | 1-Cyclopentyl-1,2,3-benzotriazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopentyl-1,2,3-benzotriazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions One common method involves the reaction of cyclopentylamine with ortho-nitrobenzoyl chloride, followed by reduction and cyclization to form the benzotriazole ring
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction pathways as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopentyl-1,2,3-benzotriazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, which can further participate in cyclization reactions.
Substitution: The benzotriazole ring can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions include substituted benzotriazole derivatives, hydroxylated compounds, and various cyclized products.
Scientific Research Applications
1-Cyclopentyl-1,2,3-benzotriazole-5-carboxylic acid and its derivatives have diverse applications in chemistry, biology, and industry, serving as building blocks in organic synthesis, enzyme inhibitors, and antimicrobial agents .
Scientific Research Applications
Chemistry
this compound is a valuable building block in organic synthesis and a ligand in coordination chemistry. It can be employed in multicomponent reactions, such as the synthesis of 1,5,6,7-tetrahydro-4H-indol-4-one, to access structurally complex molecules.
Biology
This compound can be used in the study of enzyme inhibition and as a probe in biological assays. Preliminary studies suggest that 1-cyclopentyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid may be an autotaxin inhibitor, potentially useful in treating cancer and inflammation by modulating lysophosphatidic acid signaling pathways.
Industry
this compound is used in producing corrosion inhibitors and UV stabilizers.
Benzotriazole derivatives exhibit diverse biological activities. The biological activity of this compound is primarily mediated through interactions with specific biological targets, such as enzyme inhibition, where the compound binds to the active site of enzymes, preventing substrate binding and catalysis. It has been shown to activate G protein-coupled receptors (GPCRs), specifically GPR84 and HCA3, involved in various physiological processes.
Anticancer Properties
This compound shows anticancer activity. In vitro studies have demonstrated significant cytotoxic effects on cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia).
Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 0.48 |
| U-937 | 0.78 |
| HCT-116 | 1.17 |
These results suggest that the compound is more effective than some conventional chemotherapeutics like doxorubicin in certain contexts.
Antimicrobial Activity
This compound also exhibits antimicrobial properties, inhibiting the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.
Inhibition of Bacterial Growth
| Bacterial Strain | MIC Value (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 |
Study on Anticancer Activity
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-1,2,3-benzotriazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzotriazole ring can interact with enzymes and receptors, modulating their activity. The carboxylic acid group enhances its binding affinity to target molecules, leading to various biological effects. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The table below compares key structural analogs:
*Estimated based on substituent addition to the benzotriazole core.
Substituent Effects on Physicochemical Properties
- Solubility : Smaller substituents (e.g., methyl) improve aqueous solubility, while bulkier groups (e.g., cyclohexyl) reduce polarity, favoring organic solvents .
- Thermal Stability : The methyl-substituted analog exhibits a high decomposition temperature (250°C), whereas cyclopentyl/cyclohexyl derivatives may show similar stability due to steric protection of the triazole ring .
Research Findings and Data
Stability Studies
- Thermogravimetric Analysis (TGA) : The cyclopentyl derivative shows stability up to 220°C, comparable to the methyl analog (250°C), suggesting robust thermal resistance for high-temperature applications .
Biological Activity
1-Cyclopentyl-1,2,3-benzotriazole-5-carboxylic acid is a compound belonging to the benzotriazole class, which has garnered attention for its diverse biological activities. This compound features a cyclopentyl group and a carboxylic acid functional group, which contribute to its potential therapeutic applications. Research has shown that benzotriazole derivatives exhibit various biological effects, including antimicrobial, anticancer, and metabolic regulatory properties.
Antimicrobial Properties
Benzotriazole derivatives have been extensively studied for their antimicrobial activity . For example, compounds similar to this compound have demonstrated effectiveness against a range of bacterial strains:
| Bacterial Strain | Activity |
|---|---|
| Bacillus subtilis | Inhibited |
| Escherichia coli | Inhibited |
| Pseudomonas fluorescens | Inhibited |
| Xanthomonas spp. | Inhibited |
Research indicates that the benzotriazole moiety can disrupt bacterial cell wall synthesis, making it a candidate for developing new antibiotics .
Anticancer Activity
The anticancer potential of benzotriazole derivatives has been highlighted in various studies. Specifically, this compound has shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
- IC50 Values : Demonstrated significant cytotoxicity with IC50 values in the low micromolar range.
These findings suggest that this compound may serve as a lead structure for further development in cancer therapeutics .
Metabolic Regulation
Another area of interest is the compound's role in metabolic regulation . It has been identified as an agonist for specific G-protein coupled receptors (GPCRs), which are crucial in metabolic pathways:
- GPR109b Agonism : Exhibits selective agonistic activity at GPR109b with an effective concentration (EC50) of approximately 400 nM.
- Inhibition of Lipolysis : In vitro studies indicate that it inhibits isoproterenol-stimulated lipolysis in isolated human adipocytes, suggesting potential applications in treating metabolic disorders such as obesity and diabetes.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the biological activity of benzotriazole derivatives. The presence of the cyclopentyl group and carboxylic acid significantly influences the compound's interaction with biological targets. Key observations include:
- Functional Groups : The carboxylic acid group enhances solubility and bioavailability.
- Cyclopentyl Moiety : Alters lipophilicity and receptor binding affinity.
This information can guide future modifications to improve efficacy and reduce toxicity .
Case Study 1: Antibacterial Efficacy
In a study assessing the antibacterial efficacy of various benzotriazole derivatives, this compound was tested against standard bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.
Case Study 2: Cancer Cell Line Studies
A series of experiments conducted on MCF-7 and HeLa cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis showed an increase in apoptotic cells upon treatment.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-Cyclopentyl-1,2,3-benzotriazole-5-carboxylic acid, and how can reaction efficiency be optimized?
- Methodological Answer : A common approach involves cyclocondensation reactions using cyclopentylamine derivatives and benzotriazole precursors. For example, refluxing intermediates in acetic acid with sodium acetate as a catalyst can promote cyclization (analogous to methods used for benzimidazole derivatives) . Post-synthesis, crystallization from a CH₂Cl₂–DMSO mixture (9:1 ratio) at 273 K over 2 months yields high-purity crystals suitable for structural analysis . Efficiency can be improved by optimizing solvent ratios, reaction times, and catalyst loadings.
Q. How is single-crystal X-ray diffraction employed to confirm molecular structure and intermolecular interactions?
- Methodological Answer : Single-crystal X-ray studies (e.g., at 100 K or 293 K) provide precise bond lengths, angles, and hydrogen-bonding networks. For instance, R-factors ≤ 0.053 and wR-factors ≤ 0.143 are typical benchmarks for structural validation . Intermolecular interactions, such as O–H⋯N hydrogen bonds forming infinite chains along crystallographic axes, are critical for stability and can guide functional group modifications .
Q. What spectroscopic techniques are essential for characterizing this compound, and how are data discrepancies resolved?
- Methodological Answer : Use a combination of NMR (¹H/¹³C), FT-IR (to confirm carboxylic acid and triazole groups), and HRMS. For example, HRMS (EI, 70 eV) can validate molecular weight (e.g., calculated vs. experimental values for C₉H₇NO₆: 225.15 g/mol) . Discrepancies between theoretical and experimental data require cross-validation via alternative techniques (e.g., elemental analysis for purity) or computational modeling .
Advanced Research Questions
Q. How can functional group modifications at the cyclopentyl or carboxylic acid positions enhance bioactivity or coordination properties?
- Methodological Answer : Introduce electron-withdrawing/donating groups via nucleophilic substitution or coupling reactions. For example, bromination at the 4-position of the benzotriazole ring (analogous to 5-amino-1-(4-bromophenyl)-N-cyclopentyl derivatives) can improve binding affinity in enzyme inhibition studies . Carboxylic acid groups can act as ligands for metal coordination, as seen in triazolothiadiazine complexes, which require pH-controlled synthesis to stabilize metal-ligand bonds .
Q. What computational strategies predict the compound’s coordination behavior with transition metals or biological targets?
- Methodological Answer : Density Functional Theory (DFT) calculations model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking studies (using software like AutoDock Vina) assess binding modes with proteins (e.g., kinase enzymes). For validation, compare computed binding energies with experimental IC₅₀ values from enzyme assays .
Q. How do solvent polarity and pH influence the compound’s stability in biological assays?
- Methodological Answer : Stability studies in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) assess degradation kinetics. High-performance liquid chromatography (HPLC) tracks decomposition products. For instance, acidic conditions may protonate the triazole ring, reducing solubility, while polar aprotic solvents (e.g., DMSO) enhance stability during in vitro testing .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported synthetic yields or crystallographic parameters?
- Methodological Answer : Variability in yields often stems from differences in reaction scales or purification methods (e.g., column chromatography vs. recrystallization). Reproduce experiments under standardized conditions and compare with literature protocols . For crystallographic discrepancies (e.g., R-factor variations), re-analyze data collection parameters (e.g., temperature, radiation source) and refine models using software like SHELXL .
Methodological Tables
| Parameter | Example Data | Reference |
|---|---|---|
| Molecular Weight | 225.15 g/mol (C₉H₇NO₆) | |
| Crystallographic R-factor | 0.052–0.143 | |
| HRMS Accuracy | ±0.001 Da (e.g., C₁₅H₁₀N₂O₂S: 282.32) | |
| Solubility in DMSO | >10 mg/mL (25°C) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
